N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Computational Analysis
Research into compounds with oxadiazole and pyrrol moieties, similar to the specified chemical, has been conducted to understand their structural and electronic properties. Studies involving spectroscopic techniques and quantum mechanical calculations have been pivotal in analyzing these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activity, which is crucial for developing advanced materials for photovoltaic applications (Mary et al., 2020).
Pharmacological Potential
Compounds featuring the oxadiazole ring, as part of their structure, have been explored for their pharmacological potential, including anti-inflammatory, analgesic, and antitumor properties. The computational and pharmacological evaluation of heterocyclic derivatives has shown significant results in toxicity assessment, tumor inhibition, and as potential treatments for inflammation and pain, highlighting their therapeutic relevance (Faheem, 2018).
Molecular Docking Studies
Molecular docking studies are instrumental in identifying the binding efficiencies and interactions of these compounds with biological targets. For instance, benzothiazolinone acetamide analogs have been synthesized and assessed for their binding affinity towards enzymes like Cyclooxygenase 1 (COX1), indicating their potential as inhibitors with therapeutic applications (Mary et al., 2020).
Anticancer Activity
The synthesis and evaluation of novel derivatives containing chloro, fluoro, and other functional groups have been conducted to explore their anticancer activity. Such studies are critical for the discovery of new therapeutic agents capable of inhibiting tumor growth and inducing apoptosis in cancer cells (Sunder et al., 2013).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-7-9-17(10-8-15)21-25-22(29-26-21)19-6-3-11-27(19)14-20(28)24-13-16-4-2-5-18(23)12-16/h2-12H,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEKFJQZYBZSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.